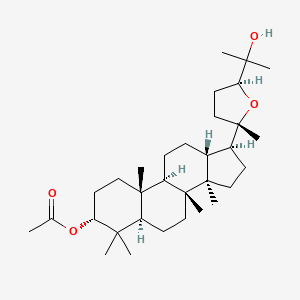

Cabraleadiol monoacetate

Übersicht

Beschreibung

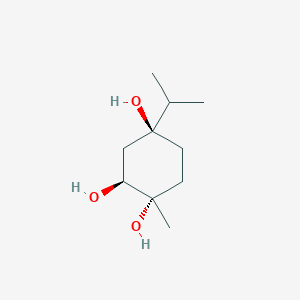

Cabraleadiol monoacetate, also known as Betulafolianediol 3-acetate , is a natural compound isolated from the lichen Pyxine consocians Vainio. It belongs to the class of terpenoids, specifically triterpenes. This compound exhibits mosquito larvicidal activity against the second instar larvae of the mosquito species Aedes aegypti .

Wissenschaftliche Forschungsanwendungen

Anti-Tumor Activity

Cabraleadiol monoacetate has been found in the branches and leaves of Aglaia lawii, a plant traditionally used for its antibacterial and anti-tumor properties . The compounds isolated from this plant, including Cabraleadiol monoacetate, have shown moderate antitumor activity with IC 50 values ranging from 16.72 to 36.14 μM .

Antibacterial Properties

In addition to its anti-tumor activity, Cabraleadiol monoacetate also exhibits antibacterial activities. It has been found to be effective against four strains of bacteria with MIC values of 25–100 μM .

Structural Analysis

The structure of Cabraleadiol monoacetate has been confirmed by X-ray crystallography . This allows for a deeper understanding of the compound and its potential applications.

Natural Product Research

Cabraleadiol monoacetate is one of the compounds that have been isolated from the lichen Pyxine consociansVainio . This highlights the importance of natural product research in discovering and analyzing bioactive compounds.

Potential Anti-Inflammatory Properties

While not directly linked to Cabraleadiol monoacetate, the plant Aglaia lawii, from which it is derived, is known to contain sesquiterpenes and triterpenes that confer anti-inflammatory properties . Further research could explore whether Cabraleadiol monoacetate also contributes to these effects.

Drug Development

Given its bioactive properties, Cabraleadiol monoacetate could potentially be used in the development of new drugs. Its anti-tumor and antibacterial activities, in particular, could be valuable in the creation of new treatments .

Wirkmechanismus

Target of Action

Cabraleadiol monoacetate is a compound isolated from the lichen Pyxine consocians Vainio . Its primary target is the second instar larvae of Aedes aegypti, a species of mosquito . The compound exhibits larvicidal activity, suggesting it may interfere with the development or survival of these mosquito larvae .

Mode of Action

Its larvicidal activity suggests it may interact with biological processes essential for the growth and development of aedes aegypti larvae .

Biochemical Pathways

The specific biochemical pathways affected by Cabraleadiol monoacetate are currently unknown. Given its larvicidal activity, it is plausible that it disrupts pathways critical for the survival and development of mosquito larvae .

Result of Action

The primary known effect of Cabraleadiol monoacetate at the molecular and cellular level is its larvicidal activity against the second instar larvae of Aedes aegypti

Eigenschaften

IUPAC Name |

[(3R,5R,8R,9R,10R,13R,14R,17S)-17-[(2S,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H54O4/c1-20(33)35-25-14-16-29(6)23(27(25,2)3)13-18-31(8)24(29)11-10-21-22(12-17-30(21,31)7)32(9)19-15-26(36-32)28(4,5)34/h21-26,34H,10-19H2,1-9H3/t21-,22+,23+,24-,25-,26+,29+,30-,31-,32+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYKPKZPRXSYQEQ-QCPMDXGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2(C3CCC4C(CCC4(C3(CCC2C1(C)C)C)C)C5(CCC(O5)C(C)(C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1CC[C@@]2([C@H]3CC[C@@H]4[C@H](CC[C@]4([C@@]3(CC[C@H]2C1(C)C)C)C)[C@@]5(CC[C@H](O5)C(C)(C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H54O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cabraleadiol monoacetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

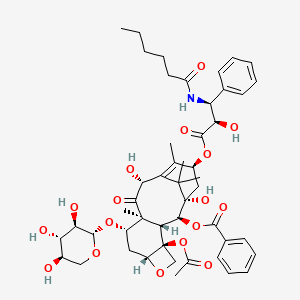

Feasible Synthetic Routes

Q & A

Q1: What is the known biological activity of Cabraleadiol monoacetate?

A1: Cabraleadiol monoacetate has shown promising activity against mosquito larvae. It demonstrated larvicidal activity against the second instar larvae of Aedes aegypti. []

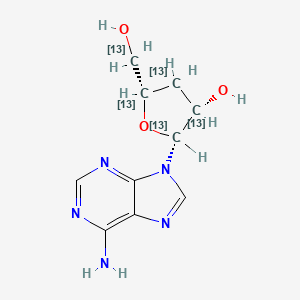

Q2: What other compounds are often found alongside Cabraleadiol monoacetate in natural sources?

A2: Cabraleadiol monoacetate is frequently isolated alongside other terpenoids and phenolic compounds. Some common co-occurring compounds include:

- Atranorin: Found in lichens like Pyxine consocians and Heterodermia leucomelos. []

- Zeorin: A triterpenoid also identified in both aforementioned lichen species. []

- β-sitosterol: A common plant sterol found in Cleome iberica alongside Cabraleadiol monoacetate. [, ]

- Calycopterin: A flavonoid identified in Cleome iberica that exhibited significant cytotoxicity against the HeLa cervical cancer cell line. [, ]

Q3: Has the structure of Cabraleadiol monoacetate been definitively confirmed?

A3: Yes, the structure of Cabraleadiol monoacetate has been confirmed using X-ray crystallography. This technique provides a three-dimensional representation of the molecule, confirming its atomic arrangement. []

Q4: Are there any studies on the cytotoxicity of Cabraleadiol monoacetate?

A4: While Cabraleadiol monoacetate itself has not been extensively studied for cytotoxicity, extracts from Cleome iberica containing this compound, along with others like calycopterin, showed notable activity against the HeLa cervical cancer cell line. [, ] Further research is needed to isolate the specific effects of Cabraleadiol monoacetate in this context.

Q5: What types of organisms are natural sources of Cabraleadiol monoacetate?

A5: Cabraleadiol monoacetate has been identified in various organisms, including:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S,4S,5S,6S)-6-(11-carbamoylbenzo[b][1]benzazepin-5-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1151652.png)

![(8R,10R,13S)-13-methyl-6-methylidene-10-(trideuteriomethyl)-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B1151653.png)

![2-(15N)azanyl-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B1151656.png)

![(1R,4S,9R,10R,13R)-5,5,9-Trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-3,7,15-triol](/img/structure/B1151662.png)